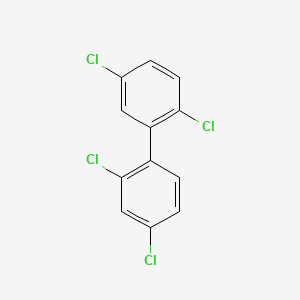

2,2',4,5'-Tetrachlorobiphenyl

Description

Properties

IUPAC Name |

1,4-dichloro-2-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-2-4-11(15)10(5-7)9-3-1-8(14)6-12(9)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPVHELAQPIZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073508 | |

| Record name | 2,2',4,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41464-40-8 | |

| Record name | PCB 49 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41464-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT5E4PD553 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Directed Ortho-Metallation (DoM) Strategies

Recent advances employ transition metal catalysts to achieve site-specific chlorination. Palladium-catalyzed C–H activation, for instance, enables selective chlorination at the 2 and 4 positions of one phenyl ring, followed by analogous functionalization of the second ring. A representative protocol involves:

-

Initial chlorination : Biphenyl is treated with and at 80°C to generate 2,4-dichlorobiphenyl.

-

Secondary chlorination : The intermediate undergoes further chlorination using as a chlorine source, yielding PCB 49 with 82% regioselectivity.

This method reduces byproduct formation to <10%, addressing a critical limitation of traditional chlorination.

Photochemical Chlorination

Ultraviolet (UV) irradiation facilitates radical-based chlorination, offering complementary selectivity to thermal methods. Under UV light (254 nm), dissociates into chlorine radicals (), which preferentially attack electron-rich positions of the biphenyl framework. For PCB 49, this approach favors chlorination at the 2 and 5 positions due to their higher electron density. Reaction conditions (e.g., solvent polarity, irradiation time) must be carefully optimized to prevent over-chlorination.

Industrial-Scale Production and Challenges

Historically, PCB 49 was manufactured via batch processes in large reactors equipped with reflux condensers and gas dispersion systems. A typical industrial setup included:

| Parameter | Specification |

|---|---|

| Reactor volume | 5,000–10,000 L |

| Temperature | 70–90°C |

| Pressure | 1–2 atm |

| Catalyst | (12–18 wt%) |

| Chlorination time | 8–12 hours |

Post-synthesis, the crude product was purified through vacuum distillation (boiling point: 315–320°C at 1 atm) and crystallized from ethanol. However, industrial methods faced challenges such as:

-

Byproduct generation : Up to 30% of the output consisted of undesired congeners like 2,2',5,5'-tetrachlorobiphenyl.

-

Catalyst deactivation : hydrolyzes to in the presence of moisture, necessitating stringent drying protocols.

Alternative Synthetic Routes

Cross-Coupling Reactions

Suzuki-Miyaura coupling provides an alternative pathway using pre-chlorinated aryl halides. For example, 2,4-dichlorophenylboronic acid can be coupled with 2,5-dichloroiodobenzene in the presence of and :

This method achieves higher regiocontrol (>90%) but suffers from economic impracticality due to the cost of boronic acid precursors.

Hydrodechlorination of Higher Chlorinated Congeners

Catalytic hydrodechlorination (HDC) converts highly chlorinated PCBs into less chlorinated derivatives. Using and hydrogen gas (), decachlorobiphenyl can be selectively dechlorinated to PCB 49 under mild conditions (50°C, 1 atm ). While environmentally favorable, HDC requires precise control to avoid complete dechlorination to biphenyl.

Analytical Validation and Quality Control

Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for quantifying PCB 49 in synthetic mixtures. Key analytical parameters include:

-

Column : DB-5MS (30 m × 0.25 mm × 0.25 µm)

-

Carrier gas : Helium at 1.2 mL/min

-

Detection limits : 0.1 µg/mL for electron capture detection (ECD)

Modern protocols emphasize the use of isotopic-labeled internal standards (e.g., -PCB 49) to correct for matrix effects and instrument variability .

Chemical Reactions Analysis

Types of Reactions: 2,2’,4,5’-Tetrachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Reductive dechlorination can occur under anaerobic conditions.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other substituents

Common Reagents and Conditions:

Oxidation: Catalysts such as cytochrome P450 enzymes are commonly used.

Reduction: Reductive dechlorination often involves microbial processes.

Substitution: Nucleophilic reagents like sodium hydroxide can be used under basic conditions.

Major Products:

Oxidation: Hydroxylated biphenyls.

Reduction: Lower chlorinated biphenyls.

Substitution: Biphenyl derivatives with different substituents.

Scientific Research Applications

Toxicological Studies

1. Carcinogenicity and Mutagenicity

Research has indicated that 2,2',4,5'-Tetrachlorobiphenyl exhibits mutagenic properties under specific conditions. Studies involving bacterial strains such as Salmonella typhimurium have shown that this compound can induce mutations when combined with metabolic activation systems. However, higher chlorinated biphenyls like this compound were found to be less mutagenic compared to their lower chlorinated counterparts .

2. Reproductive and Developmental Toxicity

Animal studies have demonstrated that exposure to this compound can lead to adverse reproductive outcomes. In mink and other species, higher chlorinated PCBs were linked to reproductive toxicity and developmental malformations in offspring . For instance, maternal exposure during gestation resulted in increased rates of fetal anomalies such as cleft palates and other structural defects .

3. Neurobehavioral Effects

Neurotoxicity associated with PCB exposure has been documented extensively. Research on rodents has indicated that perinatal exposure to this compound affects dopaminergic systems, leading to altered motor activity and cognitive deficits in offspring . Such findings underscore the need for further investigation into the neurodevelopmental implications of PCB exposure.

Environmental Impact

1. Persistence and Bioaccumulation

this compound is characterized by its resistance to environmental degradation processes such as photolysis and biological breakdown. This persistence contributes to its accumulation in the food chain and poses significant risks to wildlife and human health .

2. Ecotoxicology

The ecotoxicological effects of this compound have been studied in various aquatic organisms. Exposure has been linked to detrimental effects on fish populations and other aquatic life forms. These studies highlight the importance of monitoring PCB levels in ecosystems to mitigate their harmful impacts .

Research Applications

1. Chemical Synthesis and Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound for detecting and quantifying PCBs in environmental samples. Its unique chemical structure allows for specific identification using techniques such as gas chromatography-mass spectrometry (GC-MS) .

2. Molecular Toxicology

The compound is frequently used in molecular toxicology studies to understand the mechanisms of PCB-induced toxicity. Research has focused on elucidating metabolic pathways involving arene oxide intermediates that form during PCB metabolism, which are known to be reactive electrophiles capable of forming adducts with cellular macromolecules like DNA .

Summary Table of Key Findings

| Application Area | Findings |

|---|---|

| Toxicity Studies | Mutagenic properties under metabolic activation; reproductive toxicity observed in animal studies |

| Environmental Impact | Persistent in the environment; bioaccumulates in food chains |

| Analytical Chemistry | Used as a reference standard for PCB detection |

| Molecular Toxicology | Involved in metabolic activation pathways leading to cellular damage |

Mechanism of Action

The mechanism of action of 2,2’,4,5’-Tetrachlorobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound alters the transcription of genes involved in xenobiotic metabolism, particularly those encoding cytochrome P450 enzymes. This leads to the induction of Phase I and Phase II metabolic enzymes, which can result in the formation of reactive metabolites and subsequent toxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Tetrachlorobiphenyls

Structural and Physicochemical Properties

The position and symmetry of chlorine substituents significantly influence physicochemical properties such as solubility, volatility, and environmental persistence. Key comparisons include:

| Congener | CAS Number | Chlorine Positions | Log Kow<sup>a</sup> | Air Half-Life (Days)<sup>b</sup> |

|---|---|---|---|---|

| PCB 49 (2,2',4,5') | 41464-40-8 | 2, 2', 4, 5' | 6.11 | N/A |

| PCB 52 (2,2',5,5') | 35693-99-3 | 2, 2', 5, 5' | 6.09 | 3.01–3.35 |

| PCB 47 (2,2',4,4') | 2437-79-8 | 2, 2', 4, 4' | 6.11 | N/A |

| PCB 77 (3,3',4,4') | 32598-13-3 | 3, 3', 4, 4' | 6.64 | N/A |

<sup>a</sup>Log Kow (octanol-water partition coefficient) estimated from structural analogs ; <sup>b</sup>Predicted air half-lives for PCB 52 using machine learning models .

- Symmetry vs.

- Coplanarity: PCB 77 (3,3',4,4') adopts a coplanar structure, enabling dioxin-like toxicity via aryl hydrocarbon receptor (AhR) activation, unlike non-coplanar PCB 49 .

Environmental Occurrence and Bioaccumulation

PCB 49 has been detected in environmental and biological samples, though its prevalence varies among congeners:

| Congener | Median Concentration (ng/g) | Detection Frequency | Sample Source |

|---|---|---|---|

| PCB 49 | 0.13 | 60% | Canine silicone tags |

| PCB 52 | 0.13 | 60% | Canine silicone tags |

| PCB 101 | 0.67 | 27% | Canine silicone tags |

- However, studies on Kandelia candel mangroves demonstrate that chlorination patterns influence plant uptake. For example, PCB 47 (2,2',4,4') showed higher root bioaccumulation factors (BCFs) than hexachlorinated analogs, implying PCB 49 may follow similar trends .

Metabolic Pathways and Toxicity

- Metabolism: PCB 52 (2,2',5,5') undergoes hydroxylation via cytochrome P450 enzymes, producing 3-hydroxy and dihydroxy metabolites .

- Toxicity: Non-coplanar PCBs like PCB 49 are less likely to activate AhR but may induce alternative pathways. For instance, 2,2',4,4'-tetrachlorobiphenyl (PCB 47) upregulates cyclooxygenase-2 (COX-2) mRNA in HL-60 cells, a mechanism absent in coplanar PCB 77 . This suggests PCB 49 could similarly modulate inflammatory responses.

Analytical and Regulatory Considerations

PCB 49 is included in analytical standards for environmental monitoring, with detection limits varying by method:

| Congener | Product Code (Solution) | Detection Limit (pg/L) | Method |

|---|---|---|---|

| PCB 49 | C-049S | 115 | HRGC/HRMS |

| PCB 47 | C-047S | 195 | HRGC/HRMS |

Regulatory frameworks often group PCBs by chlorination degree, but congener-specific analysis is critical for accurate risk assessment. PCB 49 is classified as a target congener in Phase 2 EPA analyses .

Biological Activity

2,2',4,5'-Tetrachlorobiphenyl (TCB) is a member of the polychlorinated biphenyl (PCB) family, which consists of synthetic organic compounds known for their environmental persistence and potential health hazards. This compound has been studied for its biological activity, including mutagenicity, reproductive toxicity, and mechanisms of metabolism.

Metabolism and Mechanisms

The metabolism of this compound primarily occurs via cytochrome P450 enzymes, leading to the formation of reactive metabolites such as arene oxides. These metabolites can interact with cellular macromolecules, potentially resulting in mutagenic effects. Studies have shown that TCB can undergo oxidative metabolism to produce phenolic metabolites and other derivatives that may exhibit biological activity .

Mutagenicity

Research indicates that this compound does not exhibit significant mutagenic properties in bacterial assays. For instance, it has been reported that TCB and its metabolites were inactive as bacterial mutagens when tested against Salmonella typhimurium strains . This contrasts with lower chlorinated biphenyls that demonstrated mutagenic activity under similar conditions.

Reproductive Toxicity

Studies involving animal models have assessed the reproductive toxicity of TCB. In mink studies, it was found that higher chlorinated PCBs are generally more toxic than their less chlorinated counterparts. Specifically, doses of TCB did not significantly increase resorption frequency or cause notable fetal changes aside from liver enlargement due to PCB induction effects . However, teratogenic interactions were observed when TCB was co-administered with other compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), suggesting potential synergistic effects on developmental outcomes .

Case Studies

- Disposition and Metabolomic Effects : A recent study investigated the disposition and metabolomic effects of 2,2',5,5'-Tetrachlorobiphenyl in female rats following intraperitoneal exposure. The findings indicated significant alterations in metabolic pathways and highlighted the compound's potential impact on liver function and overall metabolic health .

- Teratogenicity Investigations : In a study assessing teratogenic effects in mice exposed to various chlorinated biphenyls, TCB was included among the compounds evaluated for malformations such as cleft palate and renal defects. The results showed that while certain isomers exhibited teratogenic potential, TCB did not significantly enhance the incidence of these defects when administered alone or in combination with TCDD .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Findings |

|---|---|

| Metabolism | Primarily via cytochrome P450; forms arene oxide intermediates |

| Mutagenicity | Inactive in bacterial assays (Salmonella typhimurium) |

| Reproductive Toxicity | No significant increase in resorption; liver enlargement noted |

| Teratogenicity | Did not enhance defects when co-administered with TCDD |

Table 2: Case Study Overview

| Study Type | Key Findings |

|---|---|

| Disposition Study | Significant metabolic alterations observed in female rats |

| Teratogenicity Study | No significant teratogenic effects observed in mouse models |

Q & A

Q. How is 2,2',4,5'-Tetrachlorobiphenyl structurally identified in environmental samples?

Methodological Answer: Structural identification requires a combination of high-resolution gas chromatography (HRGC) and mass spectrometry (MS). The compound’s CAS Registry Number (41464-40-8) and IUPAC name (this compound) are critical for database matching. Key mass spectral fragments include molecular ion clusters at m/z 290 (M⁺) and characteristic chlorine isotope patterns. Congener-specific analysis should use certified reference materials (e.g., C-049S-TP in isooctane at 100 µg/mL) to validate retention times and fragmentation patterns .

Q. What analytical methods are recommended for quantifying this compound in aqueous samples?

Methodological Answer: The EPA Method 1668A specifies HRGC/HRMS (high-resolution mass spectrometry) for quantification in water, soil, and biosolids. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Detection Limit | 115 pg/L | EPA 1668A |

| Column | DB-5 or equivalent | |

| Internal Standard | ¹³C-labeled PCB congeners |

Sample preparation involves liquid-liquid extraction (LLE) with hexane, followed by cleanup using silica gel columns to remove interferents .

Q. How does the chlorination pattern of this compound influence its environmental persistence?

Methodological Answer: The ortho and para chlorine substitutions (positions 2, 2', 4, and 5') reduce steric hindrance, increasing resistance to microbial degradation. This congener’s half-life in sediment exceeds 10 years due to low solubility (referenced in solubility data entries 2467–2468 in Yalkowsky’s Handbook of Aqueous Solubility Data) and strong adsorption to organic matter . Studies should compare degradation rates with other tetrachlorobiphenyls (e.g., 2,2',4,4'-TCB) to assess structure-activity relationships .

Advanced Research Questions

Q. How can researchers address discrepancies in toxicological data for this compound across studies?

Methodological Answer: Discrepancies often arise from congener purity, metabolic pathways, and model systems. For example:

- Purity: Use standards with >98% purity (e.g., C-049S-TP) to avoid confounding effects from impurities .

- Metabolism: In vitro assays with hepatic microsomes should account for species-specific cytochrome P450 activity, as PCB 49 is metabolized to hydroxylated derivatives in rodents but not in fish .

- Data Normalization: Express toxicity endpoints (e.g., EC₅₀) relative to lipid-normalized concentrations in tissues to control for bioaccumulation variability .

Q. What experimental designs are optimal for studying the endocrine-disrupting effects of this compound?

Methodological Answer:

- In Vivo Models: Use zebrafish embryos or Xenopus assays to assess thyroid hormone disruption via deiodinase inhibition. Dose ranges should reflect environmental concentrations (1–100 ng/L) .

- Transcriptomics: Pair RNA-seq with pathway analysis (e.g., KEGG) to identify dysregulated genes in the hypothalamic-pituitary axis.

- Positive Controls: Compare effects with known endocrine disruptors (e.g., PCB 77) to contextualize potency .

Q. How does this compound interact with other PCBs in mixed congener exposures?

Methodological Answer: Synergistic or antagonistic interactions can be evaluated using factorial design experiments. For example:

- Additivity Testing: Apply the Toxic Equivalency Factor (TEF) model, noting that PCB 49 is classified as a non-dioxin-like congener (weak aryl hydrocarbon receptor binding) .

- Mixture Ratios: Test binary mixtures (e.g., PCB 49 + PCB 52) at environmentally relevant ratios (e.g., 1:1 to 1:5) and measure outcomes like oxidative stress markers (SOD, CAT activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.